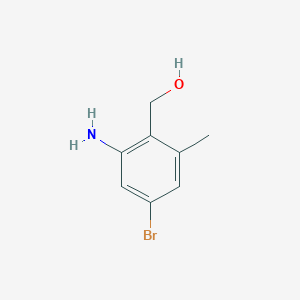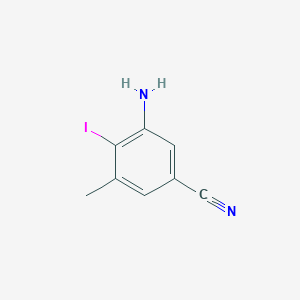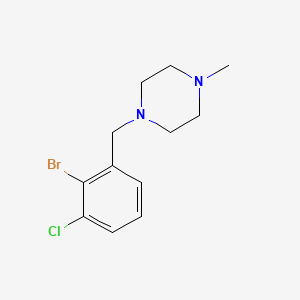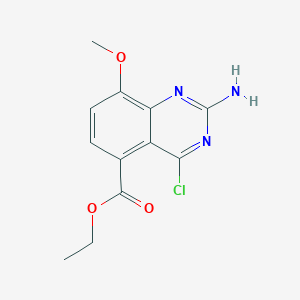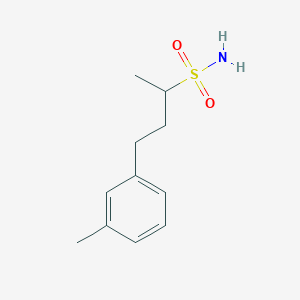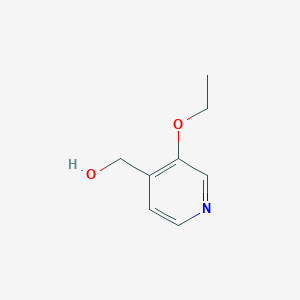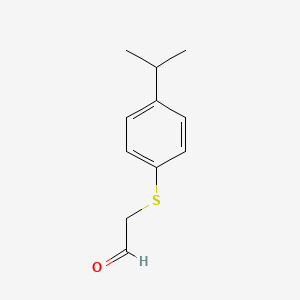![molecular formula C7H4INO2 B13649594 7-Iodobenzo[c]isoxazol-3(1H)-one](/img/structure/B13649594.png)
7-Iodobenzo[c]isoxazol-3(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Iodobenzo[c]isoxazol-3(1H)-one is an organic compound that belongs to the class of isoxazoles. Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. The presence of an iodine atom at the 7th position of the benzo[c]isoxazole ring makes this compound particularly interesting for various chemical and biological applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Iodobenzo[c]isoxazol-3(1H)-one typically involves the bromination of 3-aryl-6,7-dihydrobenzo[c]isoxazol-4(5H)-ones followed by condensation with thiourea in acetonitrile . This method is effective and yields the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the aforementioned synthetic routes. The process is optimized for yield and purity, ensuring that the compound meets industrial standards.
Analyse Des Réactions Chimiques
Types of Reactions
7-Iodobenzo[c]isoxazol-3(1H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups attached to the isoxazole ring.
Substitution: The iodine atom at the 7th position can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like sodium iodide in acetone or other nucleophiles can be employed for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can introduce different functional groups at the 7th position.
Applications De Recherche Scientifique
7-Iodobenzo[c]isoxazol-3(1H)-one has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 7-Iodobenzo[d]isoxazol-3-amine
- 4-Iodo-benzo[d]isoxazol-3-ylamine
Uniqueness
7-Iodobenzo[c]isoxazol-3(1H)-one is unique due to its specific structure and the presence of the iodine atom at the 7th position. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications.
Propriétés
Formule moléculaire |
C7H4INO2 |
|---|---|
Poids moléculaire |
261.02 g/mol |
Nom IUPAC |
7-iodo-1H-2,1-benzoxazol-3-one |
InChI |
InChI=1S/C7H4INO2/c8-5-3-1-2-4-6(5)9-11-7(4)10/h1-3,9H |
Clé InChI |
GQHUTBMATKLYKA-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)I)NOC2=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![{9-Cyclopropyl-9-azabicyclo[3.3.1]nonan-3-yl}methanol](/img/structure/B13649513.png)
![6-(Trifluoromethyl)pyrido[3,2-d]pyrimidine](/img/structure/B13649526.png)
